Benzyl 3-hydroxybenzoate
Overview
Description
Benzyl 3-hydroxybenzoate is an organic compound with the molecular formula C14H12O3. It is an ester formed from benzyl alcohol and 3-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxybenzoate can be synthesized through the esterification of benzyl alcohol with 3-hydroxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or 3-hydroxybenzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl 3-hydroxybenzoate involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Salicylic Acid: Known for its anti-inflammatory and analgesic properties.
p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.
Protocatechuic Acid: Known for its antioxidant and antimicrobial properties.
Uniqueness: Benzyl 3-hydroxybenzoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its combination of benzyl and hydroxybenzoate moieties allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Biological Activity
Benzyl 3-hydroxybenzoate, a compound with a unique ester structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid and benzyl alcohol. Its molecular formula is with a molecular weight of 178.18 g/mol. The compound exhibits both hydrophilic and lipophilic properties, which facilitate its interaction with various biological systems.
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : It has been studied for its effectiveness against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest it may influence cancer cell proliferation and apoptosis.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against a range of microorganisms.
Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibitory Zone (mm) |
---|---|---|
Staphylococcus aureus | 50 μg/mL | 10.5 |
Escherichia coli | 100 μg/mL | 8.0 |
Candida albicans | 75 μg/mL | 9.5 |
These results indicate that this compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
Case Studies
A clinical study evaluated the efficacy of this compound in treating Norwegian scabies, a condition resistant to standard treatments. The formulation included a 25% concentration of the compound in an oily vehicle, administered over two weeks.
- Patient Demographics : The study involved immunocompromised patients with severe scabies.
- Results : After treatment, more than 80% of patients reported significant improvement in symptoms, including reduced itching and lesion healing. No severe adverse effects were noted .
Comparative Analysis with Related Compounds
This compound's biological activity can be compared with similar compounds:
Compound | Activity | Unique Features |
---|---|---|
Benzyl Benzoate | Antimicrobial, antiparasitic | Commonly used in topical treatments |
Salicylic Acid | Anti-inflammatory, keratolytic | Primarily used for acne treatment |
p-Hydroxybenzoic Acid | Preservative | Used in food and cosmetic products |
This compound is distinguished by its specific ester structure that imparts unique chemical properties conducive to diverse biological activities .
Properties
IUPAC Name |
benzyl 3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLMZTCDRVMSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471379 | |
Record name | Benzyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77513-40-7 | |
Record name | Benzyl 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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